molecular formula C11H13ClFNO B1313645 Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- CAS No. 66602-64-0

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-

Cat. No. B1313645
CAS RN: 66602-64-0
M. Wt: 229.68 g/mol
InChI Key: BKSIERMKNBPHJD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Potential Pesticide Application

  • Acetamide derivatives, including 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-acetamide, have been explored as potential pesticides. These compounds have been characterized using X-ray powder diffraction, highlighting their potential use in agricultural applications (Olszewska, Pikus, & Tarasiuk, 2008).

Comparative Metabolism in Herbicides

  • This compound has been studied in the context of comparative metabolism with other chloroacetamide herbicides. Research in human and rat liver microsomes has explored the metabolic pathways and potential risks associated with these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Anti-inflammatory Activity

  • Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Soil Reception and Activity in Agriculture

  • Studies have been conducted on the soil reception and activity of Acetochlor, Alachlor, and Metolachlor (related acetamides) as affected by factors like wheat straw and irrigation, providing insights into the environmental impact of these compounds (Banks & Robinson, 1986).

Structure and Polarity Studies

  • Research into the structure and polarity of related acetamide compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, contributes to a better understanding of the chemical properties and potential applications of these molecules (Ishmaeva et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-8(2)14(11(15)7-12)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSIERMKNBPHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450130
Record name Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-

CAS RN

66602-64-0
Record name 2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66602-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

357.5 parts (3.2 mol) of chloroacetyl chloride are added dropwise over the course of 2 hours at from 10° to 20° C. to 920 parts of 4-fluoro-N-isopropylaniline solution (~3 mol of 4-fluoro-N-isopropylaniline) from Example 1. Stirring is subsequently carried out at 20° C. for one hour and then the majority of the hydrogen chloride formed is removed as a gas by heating to about 90° C.
Quantity
3.2 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 100 ml dry toluene 15.3 g (0.1 m) 4fluoro-N-isopropylaniline and 8.7 ml (0.11 m) pyridine were added and stirred. To this solution 12.4 g (0.11 m) chloroacetyl chloride was added dropwise below 25° C. It was allowed to stir overnight at room temperature and the mixture was washed with 2×100 ml water. The organic layer was dried on anhydrous magnesium sulfate and evaporated to give 22.2 g pale yellow liquid, yield 97%.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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